5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be performed at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Reduction: Reduction reactions are often carried out in anhydrous conditions using LiAlH4 in ether solvents.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols or amines, depending on the specific reaction conditions.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of high-energy density compounds (HEDCs) for military and civil applications.
Mechanism of Action
The mechanism of action of 5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pyrazine ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may have different functional groups, leading to varied chemical and biological properties.
Pyrazine derivatives: Compounds with a pyrazine ring but different substituents, affecting their reactivity and applications.
Uniqueness
5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of its bicyclic structure and the presence of a pyrazine ring. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(9-4-11-1-2-12-9)13-5-8-3-7(13)6-15-8/h1-2,4,7-8H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNRHTAQKMIHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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